
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide
Übersicht
Beschreibung
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide, also known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been found to exhibit a wide range of biochemical and physiological effects that make it an attractive candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a crucial role in the development and progression of various diseases. It has been found to inhibit the activity of various enzymes such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can cause oxidative damage to cells and tissues. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development and progression of various inflammatory diseases. Moreover, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been found to exhibit potent anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in laboratory experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for studying various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, which makes it a cost-effective compound for various research applications. However, one of the main limitations of using N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in laboratory experiments is its low solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide, including the development of more potent and selective derivatives, the elucidation of its mechanism of action, and the evaluation of its efficacy in various disease models. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide in vivo, as well as its potential toxicity and side effects. Overall, N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties that make it an attractive candidate for drug discovery and development.
Eigenschaften
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBAVDGSNDMLO-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(9-anthrylmethylene)-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865117.png)
![N-(2-hydroxyethyl)-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B3865120.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B3865126.png)
![N-(4-chlorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865134.png)
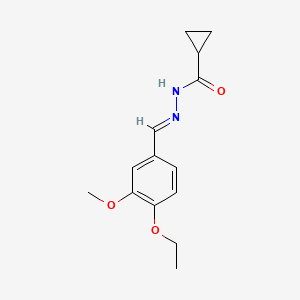
![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
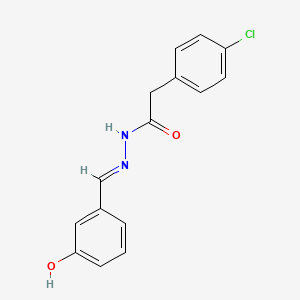
![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)
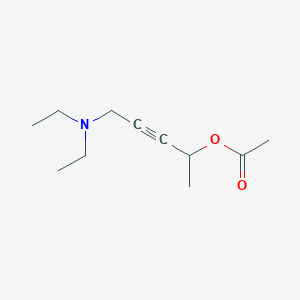
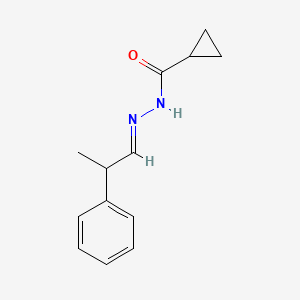
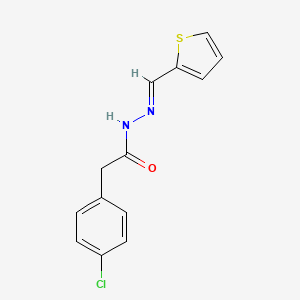
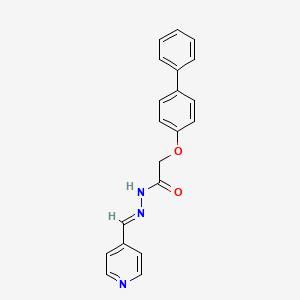
![1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
![1-{3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B3865214.png)